molecular formula C18H19NO5 B579624 Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate CAS No. 18986-14-6

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate

Cat. No.: B579624
CAS No.: 18986-14-6
M. Wt: 329.352
InChI Key: DZVFTJRZQKBUDW-UHFFFAOYSA-N
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Description

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate is an organic compound with the molecular formula C18H19NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and binding affinity in biological systems. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

diethyl 4-phenylmethoxypyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-3-22-17(20)15-10-14(11-16(19-15)18(21)23-4-2)24-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVFTJRZQKBUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699780
Record name Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18986-14-6
Record name Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4 (6.88 g, 28 mmol) in acetonitrile and K2CO3 (6.31 g, 45 mmol) was carefully added benzyl bromide (3.34 mL, 27 mmol). The resulting solution was stirred at 82° C. under reflux overnight. The reaction was stopped by filtration of K2CO3 and the solvent was removed under reduced pressure. The solid obtained was recrystallized from hot hexanes to yield 96% of the product as a white solid.
Name
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
3.34 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

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